

Introduction: The Structural Significance of a Versatile Linker

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Compound of Interest

Compound Name: *1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene*

CAS No.: 35168-64-0

Cat. No.: B1272263

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1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene, also known by its common synonym bis(bromomethyl)durene, is a highly functionalized aromatic compound.[1][2][3] Its structure, featuring a rigid tetramethylbenzene (durene) core flanked by two reactive bromomethyl groups, makes it a valuable bifunctional building block in synthetic chemistry.[4] The steric bulk provided by the four methyl groups imparts specific conformational constraints and solubility characteristics to the molecules derived from it. This guide provides a comprehensive overview of its most critical physical property for purity assessment—the melting point—and contextualizes it within the necessary synthetic and analytical procedures relevant to researchers in materials science and drug development. The precise determination of the melting point is not merely a routine measurement but the culmination of a rigorous synthetic and purification protocol, serving as a primary indicator of sample integrity.

Part 1: Core Physicochemical Characteristics

The identity and purity of a chemical compound are established through its unique set of physical and chemical properties. For a crystalline solid like **1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene**, the melting point is a fundamental and highly sensitive indicator of purity.

Property	Value	Source(s)
Melting Point	214.5-215 °C	[2][3]
Molecular Formula	C ₁₂ H ₁₆ Br ₂	[1][3]
Molecular Weight	320.06 g/mol	[1][2]
CAS Number	35168-64-0	[1][3]
Appearance	White to off-white crystalline powder	[4]
Density	1.498 g/cm ³	[2]

Part 2: Synthesis and Purification: The Foundation of an Accurate Melting Point

An experimentally observed melting point is inextricably linked to the purity of the substance. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. Therefore, a discussion of the melting point necessitates a thorough understanding of the compound's synthesis and, most critically, its purification.

Illustrative Synthesis Protocol: Radical Bromination of Durene

The synthesis of **1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene** is typically achieved through a free-radical bromination of the methyl groups of durene (1,2,4,5-tetramethylbenzene). While specific protocols for this exact transformation are not detailed in the immediate search results, a reliable procedure can be constructed based on well-established methods for the benzylic bromination of related xylenes and other methylated aromatics.[5][6]

Causality in Experimental Design: The choice of reagents and conditions is dictated by the need to selectively brominate the benzylic positions without promoting electrophilic aromatic substitution on the electron-rich durene ring.

- Reagents: Durene, N-Bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide or AIBN. Carbon tetrachloride (CCl_4) or another non-polar solvent is used.
- Principle of Causality: NBS is used as the bromine source because it provides a low, constant concentration of bromine (Br_2), which favors radical substitution over electrophilic addition. The radical initiator, upon heating, generates free radicals that initiate the chain reaction. The reaction is often irradiated with a lamp to promote the homolytic cleavage of the N-Br bond in NBS.

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine durene (1 equivalent), N-Bromosuccinimide (2.2 equivalents to ensure dibromination), and a catalytic amount of benzoyl peroxide (e.g., 0.05 equivalents).
- Solvent Addition: Add a sufficient volume of a dry, inert solvent like carbon tetrachloride or cyclohexane to dissolve the durene.
- Initiation: Heat the mixture to reflux (the boiling point of the solvent). The application of heat is critical for decomposing the benzoyl peroxide to initiate the radical chain reaction.
- Reaction Progression: Allow the reaction to proceed under reflux for several hours. The reaction can be monitored by observing the consumption of the dense NBS, which falls to the bottom of the flask, and the formation of the less dense succinimide byproduct, which floats.
- Work-up: After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by vacuum filtration.
- Purification of Crude Product: The filtrate, containing the desired product and unreacted starting material, is concentrated under reduced pressure. The resulting crude solid must be purified.

Purification Protocol: Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds.[7] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7][8]

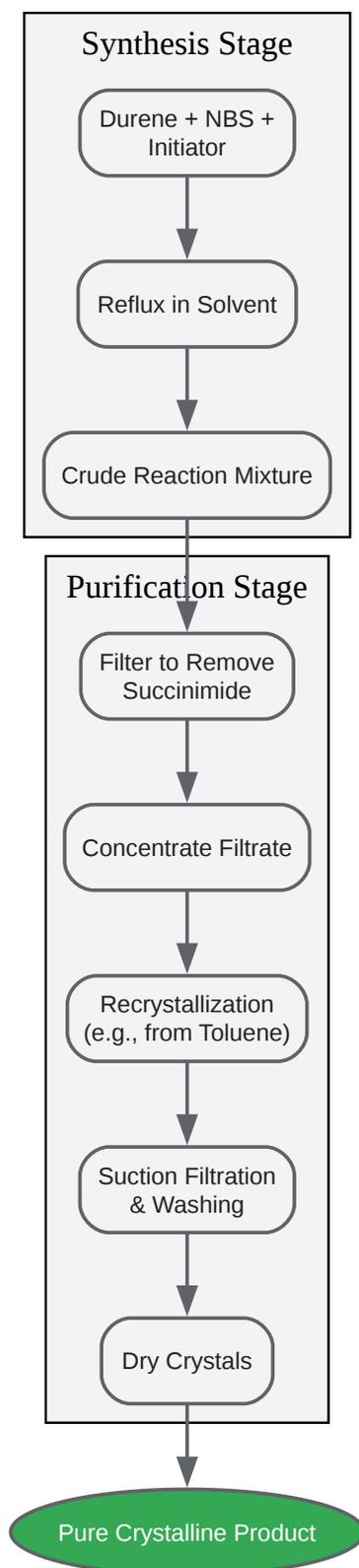
Principle of Causality: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[8][9] For a relatively non-polar molecule like bis(bromomethyl)durene, a solvent of moderate polarity is often effective. A solvent pair system (e.g., ethanol/water or toluene/hexanes) may also be employed.

Step-by-Step Methodology:

- **Solvent Selection:** Choose an appropriate solvent or solvent pair. For this compound, toluene or a mixture of chloroform and hexanes would be a logical starting point.
- **Dissolution:** Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[8] An excess of solvent will reduce the final yield.
- **Hot Filtration (if necessary):** If insoluble impurities are present, they must be removed by filtering the hot solution through a pre-warmed funnel.[10] This step prevents premature crystallization of the desired product in the funnel.
- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of a pure, well-defined crystal lattice, excluding impurities from incorporation.[9]
- **Complete Crystallization:** Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product from the solution.[8]
- **Isolation and Washing:** Collect the purified crystals by suction filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
- **Drying:** Dry the crystals thoroughly, either air-drying or in a vacuum oven. Incomplete drying will introduce solvent as an impurity and depress the melting point.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from starting materials to a pure, analyzable product.



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Caption: The effect of impurities on the crystal lattice and observed melting point.

Part 4: Critical Safety and Handling Protocols

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene is a hazardous substance and must be handled with appropriate precautions.

Hazard Summary: According to GHS classifications, this compound causes severe skin burns and serious eye damage. [1][11] It is a corrosive material.

Precautionary Measure	Justification and Protocol
Engineering Controls	Handle only inside a certified chemical fume hood to avoid inhalation of dust. [12]
Personal Protective Equipment (PPE)	Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield at all times. [11][12]
Handling	Avoid all personal contact. [13] Do not breathe dust. [12] Wash hands thoroughly after handling. [11]
Spill Response	In case of a spill, sweep up the solid material carefully to avoid generating dust and place it in a sealed container for disposal. [12][13]
First Aid	In case of eye or skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. [11][13] If inhaled, move to fresh air. [11]

Part 5: Applications in Research and Drug Development

The rigid structure and bifunctional nature of **1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene** make it a valuable precursor in several advanced research areas:

- **Polymer Chemistry:** It serves as a cross-linking agent or a monomer for the synthesis of high-performance polymers with enhanced thermal stability and specific mechanical

properties. [4]* Materials Science: It is a key building block for constructing Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). [14]The defined length and rigidity of the durene linker allow for the precise design of porous materials for applications in gas storage, separation, and catalysis.

- Supramolecular Chemistry: The two bromomethyl groups can be converted to other functionalities to create complex host-guest systems and molecular cages.
- Drug Development: While not a drug itself, it can be used as a rigid scaffold or linker to synthesize complex organic molecules with potential therapeutic activity. Its well-defined geometry allows for the precise spatial orientation of pharmacophores, a key strategy in rational drug design.

Conclusion

The melting point of **1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene**, authoritatively cited as 214.5-215 °C, is more than a mere physical constant. [2][3]For the research scientist, it is the primary, accessible indicator of purity. Achieving a sharp melting range within this literature value is a direct validation of successful synthesis and, critically, meticulous purification. Understanding the principles behind the synthesis, recrystallization, and melting point determination protocols empowers researchers to confidently use this versatile building block in the development of novel materials and complex molecular architectures.

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